molecular formula C10H14N4O B1399366 N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide CAS No. 1316218-42-4

N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide

Cat. No. B1399366
CAS RN: 1316218-42-4
M. Wt: 206.24 g/mol
InChI Key: UOVQPIFJCFXMRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which include N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide, often involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide is characterized by a pyrrolidine ring and a pyrazine ring . The pyrrolidine ring is a five-membered ring with nitrogen as one of the members . The pyrazine ring is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives, including N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide, exhibit a wide range of chemical reactions. These reactions are often influenced by the presence of the pyrrolidine and pyrazine rings in the molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide are influenced by its molecular structure, which includes a pyrrolidine ring and a pyrazine ring . The presence of these rings allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Structural Studies

Synthesis of Novel Pyrazine-Substituted Compounds : Research into pyrazine-substituted compounds, such as N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide, has led to the synthesis of novel pyrazine-substituted 1H-pyrrole-2-carboxamides and related tethered heterocycles. These compounds were developed through various synthetic procedures, including SNAr, borylation, and C–C cross couplings, among others. The synthesis routes typically involve 4–12 steps and yield a range of compounds with potential applications in drug discovery programs (Howells et al., 2022).

Metal-Organic Frameworks (MOFs) : N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide and its derivatives have been utilized in the formation of metal-organic frameworks (MOFs), showcasing their potential in creating complex structures with specific network topologies. For instance, the hydrated copper acetate complex of a similar ligand demonstrated a 10(3) network topology within its MOF structure, highlighting the versatility of these compounds in constructing intricate molecular architectures (Cati & Stoeckli-Evans, 2014).

Antimicrobial Activities

Antimicrobial Properties : Several studies have explored the antimicrobial activities of pyrazine carboxamide derivatives. For example, novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides demonstrated significant antibacterial and antifungal activities, comparable or even superior to standard drugs. These findings suggest the potential of N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide derivatives in developing new antimicrobial agents (Zhuravel et al., 2005).

Electronic and Nonlinear Optical Properties

Electronic and Nonlinear Optical Studies : The electronic and nonlinear optical (NLO) properties of compounds related to N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide, such as 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, have been investigated through DFT calculations. These studies provide insights into the reactivity parameters, electronic delocalization, and the impact of various substituents on the NLO behavior of these compounds, which could be relevant for applications in materials science (Ahmad et al., 2021).

Future Directions

The pyrrolidine ring, a key component of N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide, is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research will likely continue to explore the potential of this compound in various applications, particularly in the field of medicinal chemistry .

properties

IUPAC Name

N-methyl-2-pyrazin-2-ylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c1-11-9(15)10(3-2-4-14-10)8-7-12-5-6-13-8/h5-7,14H,2-4H2,1H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOVQPIFJCFXMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CCCN1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide
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N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide
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N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide
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N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide
Reactant of Route 6
N-methyl-2-(pyrazin-2-yl)pyrrolidine-2-carboxamide

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